6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime typically involves the reaction of 6-chloro-2,3-dihydro-4H-thiochromen-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is usually carried out in an ethanol-water mixture under reflux conditions for several hours . The resulting product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiochromen derivatives.
Scientific Research Applications
6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins, potentially inhibiting their activity . Additionally, the thiochromen core can interact with various biological pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2,3-dihydro-4H-thiochromen-4-one .
- 6-chloro-2-methyl-2,3-dihydro-4H-thiochromen-4-one .
- 6-chloro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide .
Uniqueness
6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to its analogs . This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(NE)-N-(6-chloro-2,3-dihydrothiochromen-4-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS/c10-6-1-2-9-7(5-6)8(11-12)3-4-13-9/h1-2,5,12H,3-4H2/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSUJQIKHWGVBW-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=NO)C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CSC2=C(/C1=N/O)C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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